Orthogonal Reactive Triad Versus Mono- and Di-Functional Analogs
4-(Bromomethyl)-5-methoxypent-1-ene contains three chemically distinct reactive sites (terminal alkene, allylic bromide, methoxy ether) within the same C7 unit. In contrast, 5-bromo-1-pentene possesses only alkene and primary alkyl bromide, 5-methoxypent-1-ene only alkene and methyl ether, and 4-(chloromethyl)-5-methoxypent-1-ene substitutes the bromine with a less reactive chlorine . The presence of all three functionalities allows sequential, chemoselective transformations without protecting-group interconversions.
| Evidence Dimension | Number of orthogonal reactive functionalities |
|---|---|
| Target Compound Data | 3 (terminal alkene, allylic C-Br, methyl ether) |
| Comparator Or Baseline | 5-Bromo-1-pentene: 2 (alkene, alkyl Br); 5-Methoxypent-1-ene: 2 (alkene, ether); 4-(Chloromethyl)-5-methoxypent-1-ene: 3 but with C-Cl replacing C-Br |
| Quantified Difference | The title compound is the only C7 brominated building block that simultaneously offers alkene, allylic bromide, and ether reactivity |
| Conditions | Structural comparison based on CAS registry data |
Why This Matters
Procurement of a single scaffold with three orthogonal handles reduces step count and material costs in multi-step synthetic sequences.
